![molecular formula C22H14S2 B12060454 2,6-diphenylthieno[2,3-f][1]benzothiole CAS No. 219597-02-1](/img/structure/B12060454.png)
2,6-diphenylthieno[2,3-f][1]benzothiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,6-diphénylthiéno2,3-fbenzothiole est un composé hétérocyclique qui présente un système cyclique fusionné combinant des cycles benzéniques et thiophéniques. Ce composé est connu pour ses propriétés structurales uniques, qui en font un sujet d’intérêt dans divers domaines de la recherche scientifique, notamment l’électronique organique et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,6-diphénylthiéno2,3-fbenzothiole implique généralement la cyclisation de précurseurs appropriés. Une méthode courante comprend l’utilisation de 2-aminobenzènethiol et d’aldéhydes/cétones dans des conditions de réaction spécifiques . La réaction se produit souvent par un mécanisme de condensation suivi d’une cyclisation pour former la structure hétérocyclique souhaitée.
Méthodes de production industrielle
La production industrielle du 2,6-diphénylthiéno2,3-fbenzothiole peut impliquer des voies de synthèse évolutives qui garantissent un rendement et une pureté élevés. Ces méthodes font souvent appel à des procédés catalytiques et à des principes de chimie verte pour minimiser l’impact environnemental et améliorer l’efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Le 2,6-diphénylthiéno2,3-fbenzothiole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés thiols ou thioéthers correspondants.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels sur les cycles benzéniques ou thiophéniques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme l’hydrure de lithium et de l’aluminium, ainsi que divers électrophiles et nucléophiles pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, améliorant la polyvalence du composé dans des applications ultérieures .
Applications De Recherche Scientifique
Le 2,6-diphénylthiéno2,3-fbenzothiole a plusieurs applications en recherche scientifique :
Électronique organique : Les propriétés électroniques uniques du composé le rendent adapté à une utilisation dans les semi-conducteurs organiques et les dispositifs photovoltaïques.
Science des matériaux : Sa capacité à former des systèmes conjugués stables est précieuse dans le développement de nouveaux matériaux présentant des propriétés optiques et électroniques spécifiques.
Recherche biologique : Les caractéristiques structurales du composé lui permettent d’interagir avec diverses cibles biologiques, ce qui en fait un candidat potentiel pour le développement de médicaments et les études biochimiques.
Mécanisme D'action
Le mécanisme par lequel le 2,6-diphénylthiéno2,3-fbenzothiole exerce ses effets implique son interaction avec des cibles moléculaires par le biais d’empilements π-π et de liaisons hydrogène. Ces interactions peuvent influencer les propriétés électroniques du composé et sa capacité à participer à diverses réactions chimiques .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Aminobenzothiazole : Connu pour ses applications polyvalentes en chimie médicinale et en synthèse organique.
Unicité
Le 2,6-diphénylthiéno2,3-fbenzothiole se distingue par son système cyclique fusionné unique, qui lui confère des caractéristiques électroniques et structurales distinctes. Cela le rend particulièrement précieux dans le développement de matériaux de pointe et de dispositifs électroniques organiques .
Propriétés
Numéro CAS |
219597-02-1 |
|---|---|
Formule moléculaire |
C22H14S2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
2,6-diphenylthieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C22H14S2/c1-3-7-15(8-4-1)19-11-17-13-22-18(14-21(17)23-19)12-20(24-22)16-9-5-2-6-10-16/h1-14H |
Clé InChI |
WNNUVWFCGFUJFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(S4)C5=CC=CC=C5)C=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


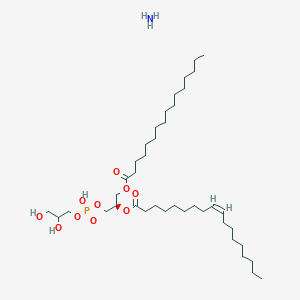
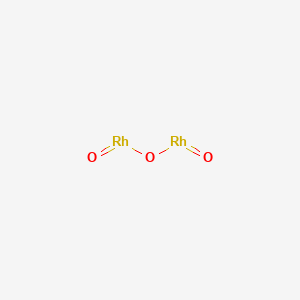



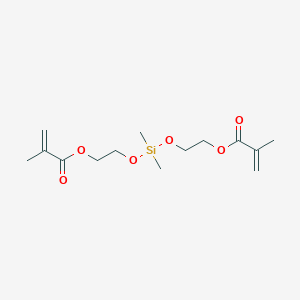
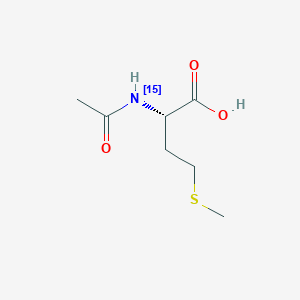
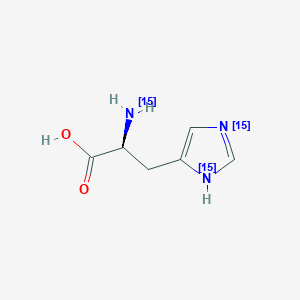

![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)


![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)

